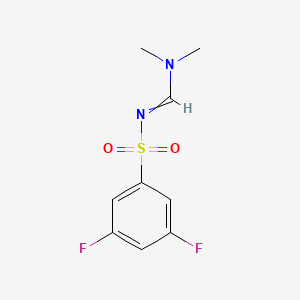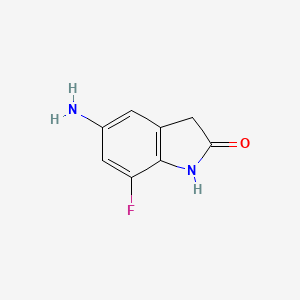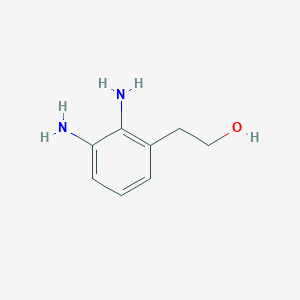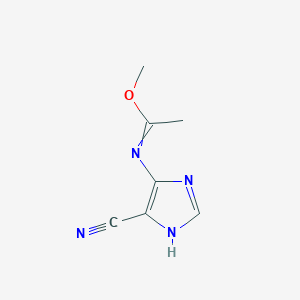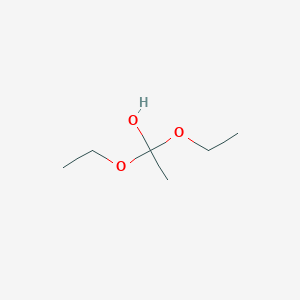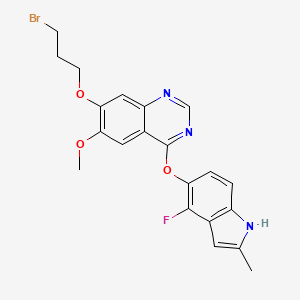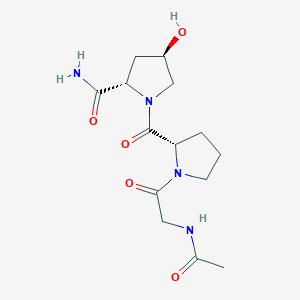
Safinamide impurity 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Safinamide impurity 9 is a complex organic compound characterized by the presence of fluorobenzyl groups and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Safinamide impurity 9 typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediates. These intermediates are then coupled with the propanamide backbone through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Safinamide impurity 9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorobenzyl alcohols.
Aplicaciones Científicas De Investigación
Safinamide impurity 9 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Safinamide impurity 9 involves its interaction with molecular targets, such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((3-(2-Chlorobenzyl)-4-((2-chlorobenzyl)oxy)benzyl)amino)propanamide
- (S)-2-((3-(2-Bromobenzyl)-4-((2-bromobenzyl)oxy)benzyl)amino)propanamide
Uniqueness
Safinamide impurity 9 is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.
Propiedades
Número CAS |
1000370-28-4 |
|---|---|
Fórmula molecular |
C24H24F2N2O2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C24H24F2N2O2/c1-16(24(27)29)28-14-17-10-11-23(30-15-19-7-3-5-9-22(19)26)20(12-17)13-18-6-2-4-8-21(18)25/h2-12,16,28H,13-15H2,1H3,(H2,27,29)/t16-/m0/s1 |
Clave InChI |
KNCBWHHLCCZNGN-INIZCTEOSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
SMILES canónico |
CC(C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
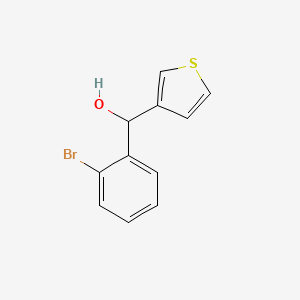
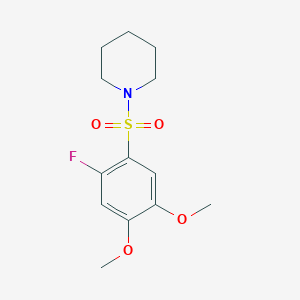
![2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile](/img/structure/B8468641.png)
![2-Methyl-2-[4-(oxan-4-yl)phenoxy]propanoic acid](/img/structure/B8468648.png)
![(3As,6ar)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole](/img/structure/B8468653.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(methylthio)-](/img/structure/B8468684.png)
